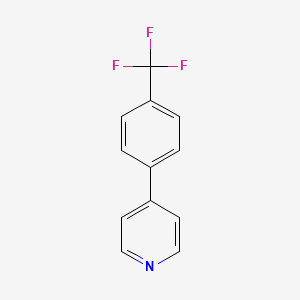

4-(4-(三氟甲基)苯基)吡啶

描述

Synthesis Analysis

The synthesis of pyridine derivatives often involves modified reactions such as the Chichibabin reaction, which is a method for synthesizing pyridine rings. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized by a modified Chichibabin reaction of benzaldehyde and a substituted acetophenone, followed by a reduction of the resulting dinitro compound with Pd/C and hydrazine monohydrate . Another example is the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free strategy for oxidative N-N bond formation .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed through various analytical techniques such as 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. For example, the crystal structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . Additionally, the crystal structure of a 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene was reported, showing an extended molecule with C2 symmetry and non-planar (het)aryl rings .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including intramolecular annulation and oxidative bond formation. The synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation is an example of such reactions, which features short reaction times and high yields . The chemical reactivity of these compounds is often explored in the context of their potential biological activities, such as antifungal properties .

Physical and Chemical Properties Analysis

Pyridine derivatives exhibit a range of physical and chemical properties, including solubility in polar solvents, thermal stability, and optical transparency. For instance, novel polyimides derived from pyridine-containing aromatic diamines displayed higher solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, with significant weight retention even at high temperatures . The optical transparency and light color of fluorinated polyimides derived from a novel pyridine-containing diamine were also notable, with low water uptake and good mechanical properties .

Case Studies

The studies mentioned provide insights into the synthesis, structure, and properties of pyridine derivatives. The antifungal activity of a triazolylpyridine compound , the convenient construction of a triazolopyridine skeleton , and the development of novel polyimides with desirable thermal and optical properties are relevant case studies that highlight the versatility and importance of pyridine derivatives in various applications.

科学研究应用

氟化聚酰亚胺的合成和性质

4-(4-(三氟甲基)苯基)吡啶,作为一种双胺单体FAPP的一部分,用于合成氟化吡啶桥联芳香族聚(醚-酰亚胺)。这些聚合物具有良好的溶解性,优异的热性能,强大的机械属性和光学透明度,具有在高性能材料中潜在应用(Wang et al., 2008)。一项涉及m-PAFP双胺单体的类似研究突出了具有高溶解性、热稳定性和良好机械性能的聚酰亚胺的生产(Ma et al., 2010)。

农作物保护产品

三氟甲基吡啶,包括4-(4-(三氟甲基)苯基)吡啶在内,对农作物保护至关重要。它们被合并到分子中,产生杀菌剂、除草剂、杀虫剂和线虫杀灭剂,这归功于它们的生物学特性(Burriss et al., 2018)。

呋[3,2-c]吡啶衍生物的合成

这种化合物用于合成各种呋[3,2-c]吡啶衍生物,这对于创造具有潜在应用的新化学实体在各个领域中至关重要(Bradiaková等,2009)。

有机硼催化

它构成了用于吡啶1,4-氢硼化的庞大有机硼烷Ar(F)2BMe结构的一部分,这是一个高度化学选择性和区域选择性的过程,表明它在合成有机化学中的相关性(Fan et al., 2015)。

有机电子中的电致发光

类似于4-(4-(三氟甲基)苯基)吡啶的化合物,如1-(4-(三氟甲基)苯基)异喹啉和4-(4-(三氟甲基)苯基)喹唑啉,用于合成铱(III)配合物,应用于有机发光二极管(OLEDs),展示了它们在电子和光子器件发展中的作用(Su & Zheng, 2018)。

作用机制

Target of Action

Similar compounds, such as 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, have been found to target the tyrosine-protein kinase abl1 in humans .

Mode of Action

It’s known that the trifluoromethyl group and pyridine structure in similar compounds contribute to their distinctive physical-chemical properties .

Biochemical Pathways

Compounds with similar structures have been found to exhibit analgesic efficacy, suggesting they may interact with pain-related biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(Trifluoromethyl)Phenyl)Pyridine. For instance, it is a flammable substance and should be kept away from fire sources. It should also be stored in a sealed container, away from oxidizing agents .

安全和危害

未来方向

The demand for 4-(4-(Trifluoromethyl)Phenyl)Pyridine derivatives has been increasing steadily in the last 30 years . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 4-(4-(Trifluoromethyl)Phenyl)Pyridine will be discovered in the future .

属性

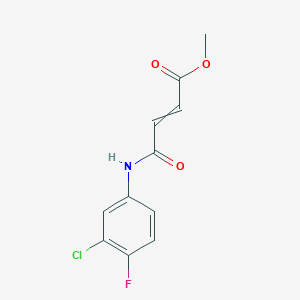

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRYMRLOBCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346681 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Trifluoromethyl)Phenyl)Pyridine | |

CAS RN |

220000-88-4 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

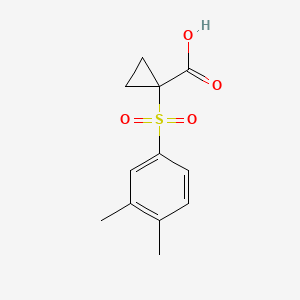

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

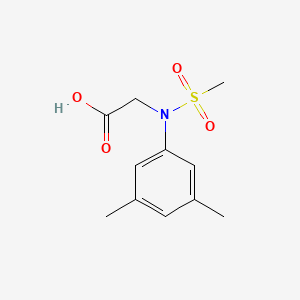

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)